8-Bromo-2-chloro-6-fluoroquinazoline
Description
Overview of Quinazoline (B50416) Heterocycles in Medicinal Chemistry
Quinazoline is a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. wikipedia.org This core structure is a privileged scaffold in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. wisdomlib.orgnih.gov
The history of quinazoline chemistry dates back to 1869, when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline. scispace.comnih.gov However, the parent quinazoline molecule was not synthesized until many years later when Bischler and Lang obtained it through the decarboxylation of its 2-carboxy derivative. scispace.comnih.gov A more effective synthesis was later developed by Gabriel in 1903. scispace.commdpi.com The name "quinazoline" was proposed by Widdege. scispace.com Since their discovery, quinazoline and its derivatives, particularly quinazolinones, have attracted considerable attention from medicinal chemists due to their vast therapeutic potential. wisdomlib.orgnih.gov
The quinazoline skeleton is a versatile scaffold that has been incorporated into a multitude of compounds demonstrating a wide array of pharmacological activities. wisdomlib.orgnih.govmdpi.com The therapeutic applications of these derivatives are extensive, highlighting their importance in modern drug development. mdpi.comwisdomlib.org Researchers have successfully developed and synthesized numerous quinazoline-based compounds with significant biological effects. nih.gov
Table 1: Pharmacological Activities of Quinazoline Derivatives
| Pharmacological Activity | Description | References |
|---|---|---|
| Anticancer | Many quinazoline derivatives exhibit potent antitumor activity, often by inhibiting protein kinases like Epidermal Growth Factor Receptor (EGFR). wikipedia.orgmdpi.commdpi.comnih.gov | wikipedia.orgmdpi.commdpi.comnih.gov |
| Anti-inflammatory | Derivatives have shown significant anti-inflammatory effects, making them candidates for treating inflammatory disorders. wisdomlib.orgnih.govnih.gov | wisdomlib.orgnih.govnih.gov |
| Antimicrobial | This class of compounds has demonstrated efficacy against various bacterial and fungal strains. nih.govmdpi.comnih.gov | nih.govmdpi.comnih.gov |
| Antiviral | Certain synthesized quinazolines have been identified as having potent antiviral properties, including activity against the influenza virus. nih.govmdpi.com | nih.govmdpi.com |
| Anticonvulsant | The quinazoline scaffold is present in compounds investigated for their potential to manage seizures. nih.govnih.govnih.gov | nih.govnih.govnih.gov |
| Antihypertensive | Some quinazoline-based drugs are used clinically to treat high blood pressure. nih.govnih.gov | nih.govnih.gov |
| Antimalarial | The scaffold has been explored for the development of new treatments for malaria. nih.gov | nih.gov |
| Antidiabetic | Research has indicated the potential for quinazoline derivatives in managing diabetes. nih.govnih.gov | nih.govnih.gov |
| Analgesic | Certain derivatives have been noted for their pain-relieving properties. nih.govnih.gov | nih.govnih.gov |
Rationale for Research on Halogenated Quinazolines
The incorporation of halogen atoms into drug candidates is a common and effective strategy in medicinal chemistry. Halogenation can significantly alter a molecule's physicochemical properties, thereby influencing its biological activity.
For a long time, halogens were primarily used in drug design to leverage their steric bulk and to increase lipophilicity, which can improve a compound's ability to cross cell membranes. tutorchase.combenthamdirect.com However, it is now understood that halogens contribute much more to molecular interactions. They can form various stabilizing interactions, including hydrogen bonds and, notably, halogen bonds. tandfonline.comresearchgate.net A halogen bond is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. tandfonline.comnih.gov This type of bond can enhance binding affinity and selectivity for a biological target, making it a powerful tool in rational drug design. tutorchase.comtandfonline.com The strategic placement of halogens can lead to more potent and selective drugs. tutorchase.com
Table 2: Physicochemical Properties of 8-Bromo-2-chloro-6-fluoroquinazoline
| Property | Value | Reference |
|---|---|---|
| CAS Number | 953039-63-9 | synquestlabs.com |
| Molecular Formula | C₈H₃BrClFN₂ | synquestlabs.com |
| Molar Mass | 261.48 g/mol | |
| Appearance | Solid | |
| Density | 1.836 g/cm³ | |
| Boiling Point | 308.8 ± 35.0 °C (Predicted) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromo-2-chloro-6-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClFN2/c9-6-2-5(11)1-4-3-12-8(10)13-7(4)6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEWVYPXKPYPRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC(=NC=C21)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731240 | |
| Record name | 8-Bromo-2-chloro-6-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953039-63-9 | |
| Record name | 8-Bromo-2-chloro-6-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Bromo-2-chloro-6-fluoroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for 8 Bromo 2 Chloro 6 Fluoroquinazoline and Its Derivatives
Strategies for Quinazoline (B50416) Ring Formation
The construction of the fundamental quinazoline skeleton is the cornerstone of synthesizing its derivatives. Various strategies have been developed, often categorized by the key starting materials used to build the pyrimidine (B1678525) ring onto a benzene-derived precursor.
One established route to the quinazoline core involves the cyclization of 2-aminobenzaldehyde (B1207257) derivatives with a nitrogen source. This method is versatile, allowing for the incorporation of various substituents on the benzene (B151609) ring of the final product. For the synthesis of an 8-bromo-6-fluoro substituted quinazoline, the hypothetical starting material would be 2-amino-3-bromo-5-fluorobenzaldehyde.
The reaction typically proceeds by condensing the substituted 2-aminobenzaldehyde with a source of nitrogen, such as ammonia (B1221849) or formamide, which provides the N1 and C2 atoms of the quinazoline ring. mdpi.comnih.gov The initial condensation forms an imine intermediate, which then undergoes intramolecular cyclization and subsequent oxidation or aromatization to yield the stable quinazoline ring. mdpi.com Metal catalysts, such as copper or ruthenium, can be employed to facilitate the oxidative cyclization step, often allowing the reaction to proceed under milder conditions. nih.govmdpi.com
Three-component reactions involving a substituted benzaldehyde, an amine, and an oxidant represent a more advanced application of this strategy, enabling the direct formation of highly substituted quinazolines in a single step. nih.govmdpi.com The specific choice of reactants and catalysts is crucial for directing the cyclization and achieving good yields, especially with the electronic effects of multiple halogen substituents influencing reactivity. mdpi.com
| Starting Material | Reagents | Key Transformation | Potential Product |
|---|---|---|---|
| 2-amino-3-bromo-5-fluorobenzaldehyde | Ammonia (NH₃), Oxidant (e.g., CuCl, O₂) | Condensation, Cyclization, Aromatization | 8-Bromo-6-fluoroquinazoline |
A widely used and classical method for quinazoline synthesis begins with anthranilic acid (2-aminobenzoic acid) and its derivatives. nih.gov This approach is particularly useful for producing quinazolin-4-one or quinazoline-2,4-dione intermediates, which can then be further modified. To obtain the target 8-bromo-6-fluoro substitution pattern, the synthesis would commence with 2-amino-3-bromo-5-fluorobenzoic acid. This key precursor can be prepared by the regioselective bromination of 2-amino-5-fluorobenzoic acid using N-bromosuccinimide (NBS) in acetic acid. echemi.com
The fusion of a substituted anthranilic acid with urea (B33335) at high temperatures is a direct method to produce quinazoline-2,4(1H,3H)-diones. nih.gov Alternatively, reacting the anthranilic acid with potassium cyanate (B1221674) can form an o-ureidobenzoic acid intermediate, which subsequently cyclizes upon heating. nih.gov These dione (B5365651) intermediates are crucial as the ketone groups can be converted into the chloro substituents required in the final product.
Another variation involves heating the anthranilic acid with formamide, in what is known as the Niementowski reaction, to yield a 3,4-dihydro-4-oxoquinazoline. nih.gov This intermediate must then be chlorinated at the 2-position and undergo further modifications to arrive at the target compound.
| Starting Material | Reagents | Intermediate Product | Reference |
|---|---|---|---|
| 2-amino-3-bromo-5-fluorobenzoic acid | Urea, Heat | 6-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione | nih.gov |
| 2-amino-3-bromo-5-fluorobenzoic acid | Formamide, Heat | 8-Bromo-6-fluoroquinazolin-4(3H)-one | nih.gov |
Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental considerations, leading to the development of one-pot and multicomponent reactions (MCRs) for the synthesis of complex molecules like quinazolines. nih.gov These reactions combine three or more starting materials in a single reaction vessel to form the final product in a cascade of reactions, avoiding the need to isolate intermediates. nih.gov
A common MCR strategy for quinazolines involves the condensation of a 2-aminoarylketone, an aldehyde, and a nitrogen source like ammonium (B1175870) acetate. nih.gov This can be catalyzed by iodine, which acts as both a Lewis acid and an oxidizing agent to promote cyclization and aromatization. nih.gov To apply this to a halogenated target, one might use a 2-amino-3-bromo-5-fluorobenzophenone, an aldehyde, and ammonium acetate. Microwave-assisted, solvent-free MCRs have also been reported, offering a green chemistry alternative that can significantly reduce reaction times and improve yields. nih.gov
Another powerful MCR is the Ugi four-component reaction (Ugi-4CR), which can be adapted for quinazolinone synthesis. nih.gov This approach involves combining an isocyanide, an amine, a carboxylic acid, and an aldehyde to rapidly build molecular complexity. Subsequent cyclization steps, often catalyzed by transition metals like palladium, can then form the desired fused heterocyclic ring system. nih.gov
Introduction of Halogen Substituents (Bromine, Chlorine, Fluorine)
The precise placement of halogen atoms on the quinazoline scaffold is essential for modulating the compound's chemical and biological properties. This can be achieved either by starting with pre-halogenated precursors or by direct halogenation of the quinazoline ring, with the former generally offering better positional control.
Achieving the specific 8-bromo-6-fluoro substitution pattern on the quinazoline ring through direct halogenation is challenging due to the directing effects of the heterocyclic nitrogen atoms and any existing substituents. Therefore, the most reliable strategy is to construct the ring using a benzene-based precursor where the halogens are already in the correct positions.
As mentioned previously, starting with 2-amino-3-bromo-5-fluorobenzoic acid ensures the bromine and fluorine atoms are correctly placed at what will become the 8- and 6-positions of the quinazoline ring, respectively. echemi.commyskinrecipes.com This precursor-based approach circumvents issues with regioselectivity that plague direct halogenation of the fused ring system.
While direct C-H halogenation of quinoline (B57606) and quinazolinone rings is possible, it often requires specific directing groups to achieve regioselectivity. rsc.orgmdpi.com For instance, palladium-catalyzed ortho-selective halogenation of quinazolinones has been described, but this typically targets positions adjacent to the directing group. rsc.org Similarly, remote C5-H halogenation of 8-amidoquinolines has been achieved, but applying these methods to achieve the specific 8-bromo-6-fluoro pattern on a pre-formed quinazoline is not straightforward. mdpi.comnih.gov Thus, building the ring from a pre-halogenated aniline (B41778) derivative remains the most effective method for positional control.
The introduction of the chlorine atom at the C2 position of the quinazoline ring is typically achieved through nucleophilic substitution on a quinazolinone intermediate. The synthesis routes starting from anthranilic acid often yield quinazolin-2,4(1H,3H)-diones or quinazolin-4-ones. nih.gov The keto groups at the C2 and C4 positions can be converted to chloro groups by treatment with a strong chlorinating agent.
The conversion of a quinazolin-2,4-dione, such as 6-bromo-8-fluoroquinazoline-2,4(1H,3H)-dione, into a dichloroquinazoline is a key step. This is commonly accomplished by heating the dione with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine or dimethylformamide (DMF). This reaction transforms the cyclic amide/urea functionalities into reactive chloroimines, resulting in an 8-bromo-2,4-dichloro-6-fluoroquinazoline (B8052575) intermediate.
Once the 2,4-dichloro intermediate is formed, the chlorine at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. nih.gov This differential reactivity allows for selective substitution at C4. To obtain the final 2-chloro product, the C4-chloro group can be selectively removed via reduction (dehalogenation) if necessary, leaving the desired 8-bromo-2-chloro-6-fluoroquinazoline.
| Intermediate | Reagent | Transformation | Product |
|---|---|---|---|
| 8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione | Phosphorus oxychloride (POCl₃) | Dichlorination | 8-Bromo-2,4-dichloro-6-fluoroquinazoline |
| 8-Bromo-2,4-dichloro-6-fluoroquinazoline | Reductive dehalogenation at C4 | Selective Dechlorination | This compound |
Selective Introduction of Bromine at the 8-Position
The introduction of a bromine atom at the C-8 position of the quinazoline ring is typically achieved by starting with a pre-functionalized aniline derivative. The most common strategy involves the regioselective bromination of a substituted anthranilic acid. For the target compound, the synthesis would commence with 2-amino-5-fluorobenzoic acid. The selective bromination of this precursor at the position ortho to the amino group (which will become the C-8 position of the quinazoline) is a critical step. This electrophilic aromatic substitution is directed by the activating amino group. The resulting 2-amino-3-bromo-5-fluorobenzoic acid serves as the key building block for the subsequent cyclization to form the quinazoline core, ensuring the bromine atom is correctly positioned at C-8.
Incorporation of Chlorine at the 2-Position
With the 8-bromo-6-fluoro pattern established on the precursor, the next phase involves the formation of the pyrimidine ring of the quinazoline system and the introduction of the chlorine atom at the C-2 position. This is often accomplished by first constructing a quinazolinone intermediate. The 2-amino-3-bromo-5-fluorobenzoic acid is cyclized, for instance with cyanogen (B1215507) bromide or urea, to form 8-bromo-6-fluoroquinazoline-2,4(1H,3H)-dione.
The subsequent conversion of the 2-oxo group to a 2-chloro group is a standard transformation in heterocyclic chemistry. This is typically achieved by treating the dione with a strong chlorinating agent like phosphoryl chloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline or triethylamine (B128534), and sometimes with the addition of phosphorus pentachloride (PCl₅) to facilitate the reaction. This step must be carefully controlled to selectively chlorinate the C-2 and C-4 positions, yielding 8-bromo-2,4-dichloro-6-fluoroquinazoline. The C-4 chloro group is significantly more reactive than the C-2 chloro group towards nucleophilic substitution, a property that can be exploited for further selective functionalization. Alternatively, if only the C-2 position is to be chlorinated from a quinazolin-2-one, milder conditions or different starting materials might be employed.
Fluorination Strategies at the 6-Position
The fluorine atom at the C-6 position is almost exclusively incorporated at the beginning of the synthetic sequence. The synthesis starts with an aniline derivative that already contains the fluorine atom at the desired position. For this compound, a suitable starting material would be 4-fluoroaniline, which is then converted into 2-amino-5-fluorobenzoic acid. The stability of the C-F bond makes it robust enough to withstand the subsequent bromination and cyclization/chlorination steps. Direct fluorination of the quinazoline ring at a late stage is synthetically challenging due to the high reactivity of fluorinating agents and the difficulty in controlling regioselectivity. Therefore, utilizing a fluorinated building block is the most efficient and reliable strategy.
Advanced Synthetic Transformations for Functionalization
The presence of two different halogen atoms at the C-2 and C-8 positions (Cl and Br, respectively) on the this compound scaffold makes it an exceptionally versatile substrate for advanced functionalization. The differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed reactions allows for selective and sequential modifications.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, Heck)
The C8-Br bond is generally more reactive than the C2-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This difference enables selective functionalization at the C-8 position while leaving the C-2 chlorine intact for a subsequent transformation.
Suzuki-Miyaura Coupling: This is one of the most widely used reactions for forming C-C bonds. The C-8 position of this compound can be selectively coupled with a variety of aryl or heteroaryl boronic acids or esters. nih.gov Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) and a base like Na₂CO₃ or K₃PO₄ in a solvent mixture such as dioxane/water or toluene/water. mdpi.comresearchgate.netwikipedia.org
Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties, which are valuable for further chemistry or for their electronic properties. organic-chemistry.orgwikipedia.org The coupling of terminal alkynes with the C8-Br position is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine or diisopropylethylamine. researchgate.netyoutube.com The greater reactivity of the C-Br bond allows for selective alkynylation at C-8. nih.govnih.gov
Stille, Negishi, and Heck Couplings: While less common than Suzuki or Sonogashira couplings for this specific scaffold, these reactions offer alternative routes for C-C bond formation. Stille coupling utilizes organotin reagents, Negishi coupling employs organozinc reagents, and the Heck reaction introduces vinyl groups. The same reactivity principle (C8-Br > C2-Cl) generally applies, allowing for selective transformations under appropriate catalytic conditions. pitt.edu
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base/Solvent | Position Functionalized |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | PdCl₂(dppf) or Pd(PPh₃)₄ | Na₂CO₃ / Dioxane-H₂O | C-8 (selectively) |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF or DMF | C-8 (selectively) |
| Stille | Ar-Sn(Bu)₃ | Pd(PPh₃)₄ | LiCl / Toluene | C-8 (selectively) |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N / DMF | C-8 (selectively) |
Buchwald-Hartwig Cross-Coupling for Carbon-Heteroatom Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds. wikipedia.orglibretexts.org This methodology can be applied to this compound to introduce a wide range of primary and secondary amines, anilines, or other nitrogen-containing heterocycles. ias.ac.inorganic-chemistry.org As with C-C couplings, the reaction can be directed selectively to the more reactive C-8 position. The choice of palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky phosphine (B1218219) ligand (e.g., XPhos, SPhos, or BINAP) is crucial for achieving high yields. nih.gov A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required. After functionalization at C-8, a second Buchwald-Hartwig coupling can be performed under more forcing conditions to substitute the C-2 chlorine.
Palladium-Catalyzed Protocols for Quinazoline Derivatives
The development of specialized palladium catalysts and ligands has greatly expanded the scope of quinazoline functionalization. nih.govnih.gov For a dihalogenated substrate like this compound, a key challenge is achieving high selectivity in sequential reactions.
Copper-Catalyzed Reactions in Quinazoline Synthesis
Copper catalysis has emerged as a powerful tool for the synthesis of quinazoline derivatives, providing an efficient and practical alternative to other transition metals. mdpi.comacs.org These methods often involve cascade or tandem reactions, allowing for the construction of the quinazoline core from readily available starting materials in a single pot. mdpi.comacs.org
One prominent approach involves the copper-catalyzed reaction of (2-bromophenyl)methylamines with amides. mdpi.comacs.org Fu and co-workers reported a CuI-catalyzed tandem approach where (2-bromophenyl)-methylamine derivatives react with amides using K2CO3 as a base in 2-propanol under an air atmosphere. mdpi.com This method benefits from not requiring a ligand, which is attributed to the ortho-substituent effect of the amino group in the starting material. acs.org The reaction proceeds through a sequential Ullmann-type C-N coupling followed by an intramolecular dehydrative cyclization and subsequent aerobic oxidation to form the aromatic quinazoline ring. acs.orgscilit.com
Another strategy utilizes 2-halobenzaldehydes and amidine hydrochlorides as precursors. acs.org Copper catalysis facilitates the coupling of these components to yield the desired quinazoline products. Furthermore, copper-catalyzed oxidative coupling reactions have been developed, for instance, using CuO nanoparticles with N-arylamidines and aromatic alcohols or aldehydes. mdpi.com A one-pot, three-component annulation of benzaldehydes, benzyl (B1604629) amines, and anilines has also been demonstrated, showcasing the versatility of copper catalysis in building molecular complexity. nih.gov
These reactions are valued for their operational simplicity and the use of inexpensive and less toxic copper catalysts. nih.gov They can accommodate a wide range of functional groups on the starting materials, leading to a diverse library of quinazoline derivatives. rsc.org
Table 1: Examples of Copper-Catalyzed Synthesis of Quinazoline Derivatives
| Starting Materials | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|
| (2-bromophenyl)methylamines, Amides | CuI, K₂CO₃, Air | Ligand-free, Ullmann-type coupling and aerobic oxidation cascade. acs.orgscilit.com | mdpi.comacs.org |
| Aryl Aldehydes, Acetamide (B32628) | Cu(I), H₂O | Uses acetamide as a nitrogen source and water as a hydrogen source in a cascade cyclization/hydrodehalogenation. rsc.org | rsc.org |
| 1-(2-bromophenyl)-methanamines, Amidines | CuI, K₃PO₄, Pivalic acid, O₂ | Tandem reaction for functionalized quinazolines. | mdpi.com |
Microwave-Assisted Synthesis of Quinazoline Derivatives
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating the production of heterocyclic compounds, including quinazolines. nih.govresearchgate.net The primary advantages of using microwave irradiation over conventional heating methods are significantly reduced reaction times (from hours to minutes), improved product yields, lower energy consumption, and often simpler work-up procedures. nih.govresearchgate.net
A variety of quinazoline synthesis protocols have been adapted for microwave conditions. For example, the direct condensation of N-arylamidines with aldehydes can be performed efficiently under microwave irradiation without the need for a Lewis acid catalyst. This approach is also applicable to the synthesis of 2-sec-amino substituted quinazolines using guanidines.
The Niementowski quinazoline synthesis, which traditionally involves the reaction of anthranilic acids with formamide, has been highly accelerated using a household microwave oven under solvent-free conditions. nih.gov This method, particularly when combined with solid-supported reagents like montmorillonite (B579905) K-10, offers high yields and purity with operational simplicity. nih.gov Another green chemistry approach involves an iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water under microwave heating, which represents the first report of iron-catalyzed C-N coupling to form N-heterocycles in an aqueous medium. sci-hub.cat
The application of microwave technology is not limited to specific reaction types and has been successfully used for various condensation, cyclization, and multicomponent reactions leading to the quinazoline core. nih.govnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Quinazoline Synthesis
| Reaction Type | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Key Advantages of MAOS | Reference |
|---|---|---|---|---|
| Condensation of isatoic anhydride (B1165640) with aldehydes | 3-6 hours, 48-89% | 10-20 minutes, 66-97% | Increased reaction rate, higher yield. researchgate.net | researchgate.net |
| Niementowski reaction (anthranilic acid + formamide) | Several hours | 4 minutes | Solvent-free, operational simplicity, high purity. nih.gov | nih.gov |
| Iron-catalyzed cyclization (2-halobenzoic acids + amidines) | N/A | 30 minutes | Green (uses water), rapid, efficient for inactive substrates. sci-hub.cat | sci-hub.cat |
Oxidative Cyclization and Annulation Strategies
Oxidative cyclization and annulation reactions represent a modern and efficient strategy for constructing the quinazoline ring system. These methods often involve the formation of C–N and C–C bonds in a single step through intramolecular or intermolecular pathways, frequently utilizing an external oxidant. mdpi.comnih.gov
One common strategy is the oxidative C-H/N-H annulation of 2-aminobenzamides or related compounds with various coupling partners. For instance, a K₂S₂O₈-promoted oxidative tandem cyclization of 2-aminobenzamides with primary alcohols can be achieved under electrolytic conditions without a transition metal or base, offering a green and efficient route to quinazolinones. nih.gov Similarly, iodine-promoted oxidative C(sp³)–C(sp²) bond formation has been used to cyclize 2,2,2-trifluoro-N-benzyl-N′-arylacetimidamides into trifluoromethylated quinazolines. researchgate.net
Transition metals are also widely employed to catalyze these transformations. A copper-mediated tandem C(sp²)-H amination and annulation of benzamides and amidines provides an effective route to quinazolin-4(1H)-ones. nih.gov Annulation strategies can also involve multicomponent reactions, such as the [2 + 2 + 2] cascade annulation of diaryliodonium salts with nitriles catalyzed by Cu(OTf)₂, which regioselectively produces substituted quinazolines. nih.gov
These oxidative approaches are valued for their atom economy and ability to utilize simple, readily available precursors. mdpi.com The development of metal-free oxidative radical cyclization, for example using dicumyl peroxide, further enhances the sustainable profile of these synthetic routes. researchgate.net
Table 3: Examples of Oxidative Cyclization and Annulation Strategies
| Starting Materials | Catalyst/Oxidant | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| 2-Aminobenzamides, Benzyl alcohols | K₂S₂O₈ (electrochemical) | Oxidative Tandem Cyclization | Transition-metal-free, base-free, green methodology. nih.gov | nih.gov |
| Benzamides, Amidines | Copper-mediated | C(sp²)-H Amination/Annulation | Highly efficient tandem reaction. | nih.gov |
| 2-(3-butenyl)quinazolin-4(3H)-ones | PIFA | Oxidative 5-exo-trig Cyclization | Regioselective synthesis of pyrrolo[1,2-a]quinazolinones. nih.gov | nih.gov |
Purity and Characterization Techniques for Synthetic Products
Following the synthesis of this compound or its derivatives, rigorous purification and characterization are essential to confirm the chemical structure and assess the purity of the final product. A combination of chromatographic and spectroscopic techniques is routinely employed for this purpose. researchgate.nettsijournals.com
Initially, the purity of the synthesized compounds is often checked using physicochemical methods such as Thin Layer Chromatography (TLC) and melting point determination. researchgate.nettsijournals.com TLC provides a quick assessment of reaction completion and the number of components in the product mixture, while a sharp melting point is indicative of a pure compound. tsijournals.com For purification, column chromatography is a standard procedure.
The definitive structural elucidation of the quinazoline derivatives relies on a suite of spectroscopic methods:
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the presence of key functional groups in the molecule. researchgate.net Characteristic absorption bands for the quinazoline ring and its substituents can be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are arguably the most powerful tools for structural analysis. tsijournals.comorientjchem.org ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. tandfonline.com ¹³C NMR provides information on the carbon skeleton of the molecule. tsijournals.com
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. tandfonline.com The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular formula of the synthesized product. tandfonline.com
Elemental Analysis: This analysis for carbon, hydrogen, and nitrogen provides the empirical formula of the compound, which can be compared with the calculated values for the proposed structure to confirm its composition. researchgate.nettandfonline.com
UV-Visible Spectroscopy: The wavelength of maximum absorbance (λmax) can be measured to provide additional characterization data for the compound. researchgate.net
Together, these analytical techniques provide comprehensive evidence to confirm the identity, structure, and purity of the synthesized quinazoline products. researchgate.netorientjchem.org
Table 4: Common Characterization Techniques for Quinazoline Derivatives
| Technique | Information Obtained | Reference |
|---|---|---|
| Thin Layer Chromatography (TLC) | Assess reaction progress and sample purity. | researchgate.nettsijournals.com |
| Melting Point | Determine purity (a sharp range indicates high purity). | researchgate.nettsijournals.com |
| FT-IR Spectroscopy | Identification of functional groups. | researchgate.netorientjchem.org |
| ¹H NMR Spectroscopy | Elucidation of the proton framework, chemical environment, and connectivity. tandfonline.com | tsijournals.comtandfonline.com |
| ¹³C NMR Spectroscopy | Elucidation of the carbon skeleton. | tsijournals.com |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. tandfonline.com | orientjchem.orgtandfonline.com |
Iii. Structure Activity Relationship Sar Studies of 8 Bromo 2 Chloro 6 Fluoroquinazoline and Analogs
Impact of Halogen Substitution Patterns on Biological Activity
Halogens are frequently incorporated into pharmacologically active molecules to modulate their properties. researchgate.net Their introduction can affect lipophilicity, metabolic stability, and binding interactions with biological targets. researchgate.netmdpi.com For quinazoline-based compounds, the position and type of halogen are critical determinants of their therapeutic potential. nih.gov
The 2-position of the quinazoline (B50416) ring is another key site for structural modification. nih.gov The presence of a chlorine atom at this position makes the compound susceptible to nucleophilic substitution, allowing for the introduction of various other functional groups. wikipedia.org This reactivity is a cornerstone of synthetic strategies aimed at creating diverse libraries of quinazoline analogs for biological screening. nih.gov The introduction of a chlorine atom can increase the lipophilicity of a molecule and prevent metabolic hydroxylation at that position. researchgate.net In many heterocyclic scaffolds, a chlorine substituent is crucial for significant biological activity. researchgate.net SAR studies on quinazolinone derivatives have shown that substitutions at the 2-position, including with methyl or thiol groups, are essential for antimicrobial activities. nih.gov The presence of a chlorine atom at C-2 provides a reactive handle for further chemical elaboration to explore these structure-activity relationships.
The 6-position of the quinazoline ring is frequently substituted with halogens or electron-rich groups to enhance anticancer and antimicrobial activities. nih.gov The introduction of a fluorine atom, in particular, is a common strategy in medicinal chemistry. In the development of quinolone antibacterials, the addition of a fluorine atom at the C-6 position was a significant advancement, leading to compounds with enhanced antibacterial activity. nih.gov Although the precise role of the C-6 fluorine is not always fully defined, it has become a fundamental feature in many potent analogs. nih.gov The introduction of fluorine can alter the polarity of the molecule, which may increase its transport rate through lipid membranes. researchgate.net In a study of quinazoline-based EGFR inhibitors, the presence of a β-halopropionamide chain at the 6th position improved the inhibitory capability compared to the parent compound. nih.gov This underscores the importance of substitution at this site for modulating biological function.
Structural Modifications and their Biological Implications
The quinazoline skeleton is considered a privileged scaffold in medicinal chemistry, meaning that its structure is frequently found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govmdpi.com Modifications around this core structure are a primary strategy for developing new therapeutic agents. nih.gov
The biological profile of quinazoline derivatives is highly dependent on the substituents attached to the fused ring system. nih.gov Various structural modifications have been explored to enhance therapeutic efficacy.
Position 2: Besides halogens, this position has been substituted with groups like imidazole, methyl, and thiol to yield compounds with anti-inflammatory and antimicrobial properties. nih.govnih.gov
Position 3: The nitrogen at position 3 is another common site for modification. For instance, attaching substituted aromatic rings at this position is considered essential for the antimicrobial activity of some quinazolinone derivatives. nih.gov The introduction of an allyl group at N-3 in one series of quinazolin-4-one hybrids resulted in a pronounced enhancement of antiproliferative activity. nih.gov
Position 4: The 4-position is often substituted with amines or substituted amines, which can promote anticancer and antimicrobial activities. nih.govnih.gov
Positions 6 and 8: As previously discussed, these positions on the benzene (B151609) portion of the ring are critical. The presence of halogen atoms here is a known strategy to improve the antimicrobial activity of quinazolinone derivatives. nih.gov
The following table summarizes the impact of various substitutions on the biological activity of the quinazoline scaffold based on published research findings.
| Position of Substitution | Type of Substituent | Resulting Biological Activity | Reference |
| 2 | Imidazole | Potent anti-inflammatory function | nih.gov |
| 2 | Methyl, Thiol | Essential for antimicrobial activity | nih.gov |
| 3 | Substituted Aromatic Rings | Essential for antimicrobial activity | nih.gov |
| 3 | Allyl Group | Enhanced antiproliferative activity | nih.gov |
| 4 | Amine/Substituted Amine | Promotes anti-cancer & anti-microbial activity | nih.govnih.gov |
| 6 | Halogens/Electron-rich groups | Promotes anti-cancer & anti-microbial activity | nih.gov |
| 8 | Halogen | Can improve antimicrobial activity | nih.gov |
These findings illustrate that the quinazoline ring is a versatile platform where strategic modifications at multiple positions can lead to the development of compounds with diverse and potent biological activities. nih.govmdpi.com
Derivatization at C-2 and C-4 Positions of Quinazoline Ring
Modifications at the C-2 and C-4 positions of the quinazoline ring are critical in determining the biological activity and selectivity of its derivatives. The reactivity of these positions allows for the introduction of various substituents, significantly impacting how the molecule interacts with its biological target. nih.gov
SAR studies have shown that the nature of the substituent at the C-4 position is particularly important. For instance, the introduction of a 4-anilino moiety is a well-established strategy for developing epidermal growth factor receptor (EGFR) kinase inhibitors. nih.gov The interactions between the nitrogen atoms of the quinazoline ring (N-1 and N-3) and key amino acid residues like methionine and threonine in the kinase's active site are crucial for binding and potency. nih.gov The selectivity of certain quinazoline derivatives for HER2 over EGFR has been shown to be dependent on the specific aniline (B41778) group at the C-4 position. nih.gov
The C-2 position also offers a valuable site for modification. While historically more challenging to modify selectively than the C-4 position, methods have been developed to introduce diverse functional groups. nih.gov The presence of small lipophilic substituents at both the C-2 and C-4 positions has been linked to increased antiproliferative activity. nih.gov Conversely, substituting the C-2 position with groups like an amide has been shown to be less effective than a cyano group in certain contexts. nih.gov
Research has explored various C-4 substitutions to enhance activity. Inserting a thiophene-2-ylmethanamine group at the C-4 position has yielded compounds with good antiproliferative activity. nih.gov In other studies, quinazoline derivatives with an amine or substituted amine at the C-4 position demonstrated notable anti-cancer and anti-microbial properties. nih.gov
| Position | Substituent/Modification | Observed Effect on Activity | Reference |
|---|---|---|---|
| C-4 | Anilino moiety | Key for EGFR kinase inhibition. nih.gov | nih.gov |
| C-4 | Specific aniline groups | Can confer selectivity for HER2 over EGFR. nih.gov | nih.gov |
| C-4 | Thiophene-2-ylmethanamine | Resulted in good antiproliferative activity. nih.gov | nih.gov |
| C-2 & C-4 | Small lipophilic substituents (e.g., -F) | Increased antiproliferative activity. nih.gov | nih.gov |
| C-2 | Imidazole side chain | Associated with potent anti-inflammatory function. nih.gov | nih.gov |
| C-4 | Decylamine group | Beneficial for antimicrobial activity. nih.gov | nih.gov |
Exploration of Various Functional Groups and Side Chains
Beyond the C-2 and C-4 positions, the introduction of various functional groups and side chains onto the quinazoline ring system plays a significant role in modulating biological activity. The type and position of these substituents can influence properties such as potency, selectivity, and pharmacokinetic profile.
Halogenation is a common strategy. For example, the presence of a fluorine atom on the quinazoline scaffold can contribute to inhibitory activity. nih.gov Specifically, halogen atoms at the C-6 and C-8 positions have been found to enhance the antimicrobial activities of quinazolinone derivatives. nih.gov In the case of 8-bromo-2-chloro-6-fluoroquinazoline, the bromine at C-8 and fluorine at C-6 are integral to its chemical identity. uni.lu
Other substitutions on the quinazoline core have also been investigated. Electron-donating groups at the C-6 and C-7 positions were found to increase the activity of certain compounds. nih.gov The introduction of an alkyl-thiobenzothiazole side chain at the C-6 position, combined with an electron-withdrawing group on a 4-aniline substituent, resulted in derivatives with better biological activities. nih.gov However, replacing halogen hydrophobic substituents with electron-withdrawing groups like methoxy (B1213986) (-OCH3) led to a significant decrease in activity in some series. nih.gov
The exploration of diverse side chains has yielded promising results. A series of quinazolinone derivatives featuring a thiol group at the C-2 position were synthesized and showed potential as anticancer agents. researchgate.net Another study developed quinazoline derivatives with various amide groups, which were tested for anti-influenza activity. mdpi.com
| Position(s) | Functional Group/Side Chain | Observed Effect on Activity | Reference |
|---|---|---|---|
| C-6, C-8 | Halogen atoms (e.g., Br, I) | Can improve antimicrobial activities. nih.gov An iodo-group at C-6 was found to be detrimental in one study. nih.gov | nih.govnih.gov |
| C-6, C-7 | Electron-donating groups | Increased activity in certain derivatives. nih.gov | nih.gov |
| C-6 | Alkyl-thiobenzothiazole side chain | Enhanced biological activities. nih.gov | nih.gov |
| General | Replacement of halogens with -OCH3 | Major decrease in activity on all tested cells. nih.gov | nih.gov |
| C-2 | Thiol group (-SH) | Derivatives showed potential as anticancer agents. researchgate.net | researchgate.net |
| General | Amide groups | Derivatives tested for anti-influenza activity. mdpi.com | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is invaluable in drug discovery for predicting the activity of novel compounds before their synthesis, thereby saving time and resources. frontiersin.orgyoutube.com
Predictive Models for Biological Activity
QSAR models are developed by analyzing a dataset of compounds with known activities. youtube.com For quinazoline derivatives, 3D-QSAR studies, which consider the three-dimensional properties of the molecules, have been successfully employed to create predictive models for their activity as EGFR inhibitors. frontiersin.orgnih.gov These models, often developed using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can reliably forecast the inhibitory potency (e.g., pIC50 values) of new analogs. frontiersin.orgrsc.org
The statistical robustness of these models is verified through various metrics. For example, a CoMFA model for quinazoline analogues showed strong statistical metrics (q² = 0.608, R²ncv = 0.979), indicating a high degree of confidence in its predictive ability. frontiersin.org Such validated models can then be used to screen virtual libraries of compounds to identify promising new candidates for synthesis and testing. nih.govfrontiersin.org The ultimate goal is to create a system that can accurately predict biological activity before undertaking costly experimental evaluations. frontiersin.org
Computational Approaches in SAR Elucidation
Computational chemistry offers a powerful toolkit for understanding the structural basis of activity and for elucidating SAR. nih.gov These methods complement experimental findings and provide insights at the molecular level. researchgate.net
Molecular docking is a widely used technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For quinazoline derivatives, docking studies have been used to explore the binding modes within the active site of targets like EGFR. nih.govnih.gov This helps to rationalize the observed SAR, for instance, by identifying key hydrogen bonds and hydrophobic interactions between the inhibitor and the protein. nih.gov The results from docking simulations often show good consistency with 3D-QSAR contour maps, reinforcing the reliability of the models. nih.gov
Beyond static docking, molecular dynamics (MD) simulations can be performed to understand the conformational changes and stability of the ligand-receptor complex over time. nih.gov These simulations, combined with binding free energy calculations, provide a more dynamic picture of the interactions that are crucial for activity and selectivity. nih.gov By combining these computational approaches—3D-QSAR, molecular docking, and MD simulations—researchers can gain a comprehensive understanding of the structural requirements for designing novel, potent, and selective quinazoline-based inhibitors. frontiersin.orgnih.gov
Iv. Biological and Pharmacological Investigations of 8 Bromo 2 Chloro 6 Fluoroquinazoline
Anticancer Activity Studies
The quinazoline (B50416) core is a well-established pharmacophore in cancer therapy, with several approved drugs, such as gefitinib (B1684475) and erlotinib (B232), based on this structure. nih.gov Derivatives originating from 8-bromo-2-chloro-6-fluoroquinazoline build upon this legacy, with researchers targeting various hallmarks of cancer through the synthesis of novel analogues.
A primary method for evaluating the anticancer potential of new chemical entities is to assess their ability to inhibit the growth of and induce death in cancer cell lines. Numerous derivatives synthesized from the this compound template have demonstrated significant cytotoxic and anti-proliferative effects across a wide panel of human cancer cell lines.
For instance, a series of 6-bromo-quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antiproliferative activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. One compound, designated 8a , which features an aliphatic linker to a thiol group, emerged as the most potent, with IC₅₀ values of 15.85 µM and 17.85 µM against MCF-7 and SW480 cells, respectively. nih.govresearchgate.net Notably, this compound showed significantly better potency than the established drug Erlotinib against the MCF-7 cell line and demonstrated selectivity, with a much higher IC₅₀ of 84.20 µM against the normal MRC-5 cell line. nih.govresearchgate.net
In another study, a novel 4-anilinoquinazoline (B1210976) derivative, B10 , which incorporates an acrylamide (B121943) group, showed potent activity against non-small cell lung cancer (NSCLC), with an IC₅₀ of 1.28 μM in A549 cells. nih.gov This was nearly six times more effective than Gefitinib in the same cell line. nih.gov Furthermore, a series of 6-arylureido-4-anilinoquinazoline derivatives were developed, with compound 7i displaying excellent antitumor activity against A549 (lung), HT-29 (colon), and MCF-7 (breast) cell lines, with IC₅₀ values of 2.25, 1.72, and 2.81 μM, respectively. mdpi.com
The derivative 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (a compound structurally related to the core subject) was evaluated against a panel of NCI human cancer cell lines. It was found to be the most potent among the tested series, with the human CNS cancer cell line SNB-75 being particularly sensitive. nih.gov It also exhibited IC₅₀ values of 257.87 µM and 168.78 µM against T-24 (bladder cancer) and MCF-7 cells, respectively. nih.gov
Interactive Table 1: Cytotoxicity of Quinazoline Derivatives in Cancer Cell Lines
| Compound/Derivative Class | Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| Compound 8a (6-Bromo-quinazolin-4(3H)-one derivative) | MCF-7 | Breast | 15.85 ± 3.32 | nih.gov, researchgate.net |
| SW480 | Colon | 17.85 ± 0.92 | nih.gov, researchgate.net | |
| MRC-5 | Normal Lung Fibroblast | 84.20 ± 1.72 | nih.gov, researchgate.net | |
| Compound B10 (4-Anilinoquinazoline derivative) | A549 | Non-Small Cell Lung | 1.28 | nih.gov |
| Compound 7i (6-Arylureido-4-anilinoquinazoline) | A549 | Non-Small Cell Lung | 2.25 | mdpi.com |
| HT-29 | Colon | 1.72 | mdpi.com | |
| MCF-7 | Breast | 2.81 | mdpi.com | |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | T-24 | Bladder | 257.87 | nih.gov |
| MCF-7 | Breast | 168.78 | nih.gov | |
| Quinazoline-chalcone 14g | K-562 | Leukemia | 0.622 | researchgate.net |
| RPMI-8226 | Leukemia | < 1.81 | researchgate.net | |
| HCT-116 | Colon | < 1.81 | researchgate.net |
Beyond simple cytotoxicity, a key characteristic of an effective anticancer agent is its ability to trigger programmed cell death (apoptosis) and halt the uncontrolled division of cancer cells (cell cycle arrest). Derivatives of this compound have been shown to modulate these critical cellular processes.
The compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was investigated for its effects on the cell cycle and apoptosis in the MCF-7 breast cancer cell line. nih.govmdpi.com At its IC₅₀ concentration (168.78 µM), the compound arrested the cell cycle at the G1 phase, increasing the population of cells in G1 from 51.45% to 60.68%. nih.gov This indicates that the compound interferes with the DNA replication step. nih.gov Furthermore, flow cytometry analysis revealed that this derivative induced cellular apoptosis (2.16%) more effectively than the control after a 24-hour treatment. nih.gov
Similarly, studies on other quinazolinone scaffolds have shown a consistent ability to interfere with cell division. For example, a pyridazino[1,6-b]quinazolinone derivative was found to induce cell cycle arrest at the G2 phase and trigger cancer cell apoptosis. nih.gov Another chalcone-based quinazoline derivative was also reported to cause G2/M phase cell cycle arrest and induce apoptosis in ovarian cancer cells. researchgate.net These findings highlight a common mechanistic theme for this class of compounds, where they disrupt the normal progression of the cell cycle, ultimately leading to programmed cell death.
The anticancer effects of quinazoline derivatives are often rooted in their ability to inhibit specific proteins that drive tumor growth and survival. The this compound scaffold has proven to be a valuable starting point for developing inhibitors of several key oncogenic kinases.
Epidermal Growth Factor Receptor (EGFR): The quinazoline core is a classic framework for EGFR inhibitors. nih.gov Research has focused on developing derivatives that can overcome resistance to first-generation drugs, which is often caused by mutations like T790M. scielo.br Novel covalent quinazoline inhibitors have been identified with potent activity against both L858R and T790M mutant EGFR. scielo.br For example, compound 7i was found to inhibit EGFR with an IC₅₀ value of 17.32 nM, which is more potent than the approved drugs gefitinib (25.42 nM) and erlotinib (33.25 nM). mdpi.com
Aurora Kinases: Aurora kinases are essential for regulating mitosis, and their overexpression is linked to many cancers. mdpi.comresearchgate.net Several quinazoline derivatives have been developed as potent Aurora kinase inhibitors. researchgate.net Specifically, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was designed as a selective inhibitor of Aurora A kinase. nih.govmdpi.com Another compound, AZD1152 (Barasertib) , a pyrazolo-substituted quinazoline, is a highly selective Aurora B kinase inhibitor with an IC₅₀ of 0.37 nM and has advanced into clinical trials. nih.govnih.gov
Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. A series of quinazoline-2,5-diamine derivatives were developed as potent HPK1 inhibitors. While the synthesis started from the closely related 7-Bromo-2-chloro-5-fluoroquinazoline, the study demonstrates the utility of this type of halogenated quinazoline intermediate in creating kinase inhibitors for immuno-oncology applications.
Interactive Table 2: Inhibition of Cancer-Related Kinases by Quinazoline Derivatives
| Compound/Derivative | Target Kinase | IC₅₀ | Source |
| Compound 7i | EGFR | 17.32 nM | mdpi.com |
| Gefitinib (Reference) | EGFR | 25.42 nM | mdpi.com |
| Erlotinib (Reference) | EGFR | 33.25 nM | mdpi.com |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | 48.22% inhibition at 10 µM | nih.gov |
| AZD1152 (Barasertib) | Aurora B | 0.37 nM | nih.gov |
| Compound 80 (Quinazoline derivative) | Aurora A | 77 nM | researchgate.net |
| Aurora B | 145 nM | researchgate.net |
The ultimate test of a potential anticancer agent is its ability to inhibit tumor growth in a living organism. Several quinazoline derivatives, developed from scaffolds structurally analogous to those derived from this compound, have demonstrated significant antitumor efficacy in preclinical xenograft models.
In an A549 non-small cell lung cancer xenograft model, the novel derivative B10 demonstrated a 46% tumor growth inhibition (TGI) when administered at 25 mg/kg, which was superior to the 21% inhibition observed with gefitinib at the same dose. nih.gov Another study using a neuroblastoma (SH-SY5Y) xenograft model found that a 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivative resulted in a TGI of 46.31% at 10 mg/kg and 52.66% at 20 mg/kg. acs.org
Further examples highlight the in vivo potential of this compound class:
A quinazoline derivative, PVHD303 , significantly inhibited tumor growth in a dose-dependent manner in an HCT116 human colon cancer xenograft model. acs.org
A pyridazino[1,6-b]quinazolinone derivative achieved a TGI of up to 55.9% in vivo. nih.gov
The Aurora kinase inhibitor AZD1152 (Barasertib) has shown striking in vivo activity, leading to its selection for clinical evaluation. rsc.org
In a PARP inhibitor study, a quinazoline-2,4(1H,3H)-dione derivative, compound 11 , was shown to strongly enhance the antitumor effect of temozolomide (B1682018) (TMZ) in a breast cancer (MX-1) xenograft model.
Interactive Table 3: In Vivo Antitumor Efficacy of Quinazoline Derivatives
| Compound/Derivative Class | Xenograft Model | Cancer Type | Finding | Source |
| Compound B10 | A549 | Non-Small Cell Lung | 46% TGI at 25 mg/kg | nih.gov |
| 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one | SH-SY5Y | Neuroblastoma | 52.66% TGI at 20 mg/kg | acs.org |
| Pyridazino[1,6-b]quinazolinone derivative | Not specified | Not specified | Up to 55.9% TGI | nih.gov |
| PVHD303 | HCT116 | Colon | Dose-dependent tumor growth inhibition | acs.org |
| Compound 11 | MX-1 | Breast | Potentiated cytotoxicity of TMZ | |
| AZD1152 (Barasertib) | Various | Various | Selected for clinical trials based on in vivo activity | rsc.org |
Antimicrobial Properties
In addition to their anticancer effects, the quinazoline scaffold has been investigated for its potential to combat bacterial infections. The structural versatility allows for the synthesis of derivatives with activity against a range of pathogens.
Studies on various quinazolin-4(3H)-one derivatives have revealed a broad spectrum of antibacterial activity. The introduction of different substituents onto the core structure significantly influences this activity. scielo.br For example, the introduction of a bromine or chlorine atom at positions 6 and 8 of the quinazoline ring has been reported to improve antimicrobial properties. acs.org
Research has shown that certain derivatives possess good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govacs.org In one study, a series of new quinazolinone derivatives showed better bacteriostatic activity against Gram-negative strains than Gram-positive ones. acs.org Another investigation found that while some compounds displayed excellent activity against Gram-positive bacteria (inhibition zone ≥ 20 mm), they had comparatively good (13–18 mm) or moderate (12–15 mm) activity against Gram-negative bacteria and Candida albicans, respectively. nih.gov
The conjugation of quinazolinone derivatives with silver nanoparticles has also been explored as a strategy to enhance antibacterial efficacy. Two such nanoconjugates showed improved activity against E. coli, Streptococcus pyogenes, Klebsiella pneumoniae, B. cereus, and P. aeruginosa compared to the compounds alone. rsc.org These findings underscore the potential of the quinazoline scaffold as a template for developing new antimicrobial agents.
V. Mechanistic Investigations and Molecular Interactions
Elucidation of Molecular Mechanisms of Action
The biological activities of quinazoline (B50416) derivatives are often attributed to their ability to interact with specific enzymes, DNA structures, and cellular receptors.
Research into the quinazoline scaffold has revealed its potential as a potent inhibitor of various enzymes, particularly kinases, which are crucial in cellular signaling and proliferation.
Kinase Inhibition: A significant body of research has focused on the inhibitory effects of quinazoline derivatives on kinases like Aurora A, a key regulator of cell division. nih.govnih.gov A study on a series of quinazoline derivatives identified 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a potent inhibitor of Aurora A kinase. nih.govnih.gov The inhibitory activity of this compound and its analogs was evaluated, demonstrating that substitutions on the quinazoline core and the phenyl ring play a crucial role in their potency. nih.gov For instance, halogen substitutions on the terminal phenyl ring were found to enhance inhibitory activity. nih.gov A kinase panel assay for 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was conducted across 14 different kinases to assess its selectivity profile. nih.govresearchgate.net
Cholinesterases and Thymidylate Synthase: While specific inhibitory studies of 8-Bromo-2-chloro-6-fluoroquinazoline on cholinesterases and thymidylate synthase are not detailed in the available literature, other quinazoline derivatives have been investigated as inhibitors of these enzymes. For example, molecular docking studies have been performed on certain 6-bromo-2-styrylquinazolin-4(3H)-ones to understand their potential binding to thymidylate synthase. uni.lu
The table below summarizes the inhibitory activity of a key analog of this compound against a specific kinase.
| Compound | Target Enzyme | Activity |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | Potent Inhibitor |
Data derived from studies on structural analogs.
The planar structure of the quinazoline ring system suggests a potential for intercalation with DNA, a mechanism of action for many anticancer agents. While direct DNA binding studies for This compound are not explicitly documented, related compounds have shown effects that are indicative of DNA interaction. For example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was found to arrest the cell cycle in the G1 phase in MCF-7 breast cancer cells. nih.govresearchgate.netmdpi.com This suggests an interference with processes leading up to DNA replication, which could be an indirect consequence of enzyme inhibition or direct DNA interaction. mdpi.com
The versatility of the quinazoline scaffold allows for its interaction with a range of cellular receptors.
GABA Receptors: There is no specific data available on the binding of This compound to GABA receptors.
Fibrinogen Receptor Antagonists: Similarly, specific studies on the role of This compound as a fibrinogen receptor antagonist are not present in the reviewed literature.
Computational Chemistry and Molecular Modeling
Computational techniques are invaluable for predicting and understanding the interactions between small molecules and their biological targets.
Molecular docking studies have been instrumental in elucidating the binding modes of quinazoline derivatives. For the analog 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , docking simulations were performed to understand its interaction with the ATP binding site of Aurora A kinase. nih.govnih.gov These simulations revealed that the quinazoline ring is a key feature for enhancing binding within the active site of the kinase. nih.gov The docking results for this analog showed a higher docking score compared to the reference ligand, indicating a strong binding potential. nih.gov The fluorine atom at the 8-position of the quinazoline ring was shown to have a significant impact on binding to the hinge region of the enzyme. nih.govmdpi.com
Computational models can predict how a ligand will orient itself within a target's binding site and estimate the strength of the interaction. For 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , molecular docking predicted significant binding within the main pocket of Aurora A kinase, with key interactions involving specific amino acid residues. nih.govresearchgate.net The orientation of the terminal phenyl ring, influenced by the bromine substitution, was also found to be important for binding. mdpi.com These predictive studies are crucial for the rational design and optimization of new, more potent and selective inhibitors based on the quinazoline scaffold. nih.govresearchgate.net
The following table details the predicted interactions for a key analog from molecular docking studies.
| Compound | Target | Key Predicted Interactions | Binding Affinity (Docking Score) |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase (PDB ID: 3P9J) | Interaction with hinge region (Glu 211, Tyr 212, Ala 213), Pro 214 | -5.34118 kcal/mol (for reference ligand) |
Data derived from studies on structural analogs.
In Silico Hit Expansion and Virtual Screening
Following the initial identification of a hit compound like this compound, in silico methods provide a rapid and cost-effective strategy for hit-to-lead optimization and the discovery of novel analogs with improved pharmacological profiles.
Virtual Screening:
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of quinazoline derivatives, this approach has been successfully employed to expand upon initial findings. For instance, a collaborative virtual screening effort targeting the protozoan parasite Trypanosoma cruzi led to the identification of a 2-aryl-4-aminoquinazoline series with notable efficacy. nih.gov This process involved probing extensive proprietary libraries to rapidly build a structure-activity relationship (SAR) around the quinazoline scaffold. nih.gov
The general workflow for such a virtual screening campaign focusing on a target relevant to this compound would involve:
Target Identification and Preparation: Defining the three-dimensional structure of the biological target, often obtained from crystallographic data (e.g., from the Protein Data Bank) or through homology modeling.
Library Preparation: Assembling a large database of chemical compounds for screening. These can be commercially available compounds, proprietary internal libraries, or virtual compounds generated through combinatorial chemistry principles.
Docking and Scoring: Utilizing molecular docking algorithms to predict the binding mode and affinity of each compound in the library to the active site of the target. Scoring functions are then used to rank the compounds based on their predicted binding energies. For example, in a study on 6-bromo-quinazoline derivatives, molecular docking was used to predict binding energies against the Epidermal Growth Factor Receptor (EGFR), with the most potent compounds exhibiting favorable binding energies. nih.govresearchgate.net
Hit Selection and Experimental Validation: Selecting a subset of the top-ranking virtual hits for acquisition or synthesis and subsequent experimental testing to confirm their biological activity.
Hit Expansion:
Once a hit is validated, in silico methods can guide the rational design of new analogs to expand the chemical space around the initial scaffold. This often involves exploring different substituents at various positions of the quinazoline ring to improve potency, selectivity, and pharmacokinetic properties. For example, research on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a compound structurally related to this compound, involved the design of derivatives to enhance selectivity for Aurora A kinase. nih.govresearchgate.netnih.gov The docking results from this study revealed that the fluorine atom on the quinazoline ring had a significant impact on binding within the hinge region of the kinase. nih.gov This insight can be leveraged to design new derivatives of this compound with potentially enhanced activity against similar kinase targets.
Biophysical Characterization of Compound-Target Interactions
While in silico methods provide valuable predictions, biophysical techniques are essential for the empirical characterization and validation of the interaction between a compound and its biological target. These methods provide quantitative data on binding affinity, thermodynamics, and kinetics, which are crucial for understanding the molecular basis of a compound's activity.
Although specific biophysical data for the direct interaction of this compound with a particular target is not publicly available, the following techniques are standardly employed for such characterization of quinazoline derivatives:
Isothermal Titration Calorimetry (ITC):
ITC is a powerful technique that directly measures the heat changes that occur upon the binding of a small molecule to a macromolecule. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This detailed thermodynamic profile can provide insights into the driving forces of the binding event (e.g., hydrogen bonding, hydrophobic interactions).
Surface Plasmon Resonance (SPR):
SPR is a label-free optical technique that monitors the binding of an analyte (e.g., this compound) to a ligand (e.g., a target protein) immobilized on a sensor surface in real-time. SPR experiments can determine the association (ka) and dissociation (kd) rate constants of the binding event, from which the equilibrium dissociation constant (KD) can be calculated. This kinetic information is valuable for understanding the residence time of a compound on its target, which can be a critical determinant of its pharmacological effect.
X-ray Crystallography:
When a stable complex between a compound and its target protein can be formed and crystallized, X-ray crystallography can provide an atomic-level three-dimensional structure of the complex. This offers the most detailed view of the binding mode, revealing the specific amino acid residues involved in the interaction and the precise orientation of the compound within the binding site. For instance, the molecular docking of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid into the active site of Aurora A kinase was based on a known PDB (Protein Data Bank) structure, illustrating the importance of crystallographic data in guiding these studies. nih.gov
The following table summarizes the types of data that would be generated from these biophysical techniques for a hypothetical interaction between this compound and a target protein.
| Technique | Parameters Measured | Information Gained |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Thermodynamic driving forces of binding |
| Surface Plasmon Resonance (SPR) | Association Rate (ka), Dissociation Rate (kd), Dissociation Constant (KD) | Kinetics and affinity of the interaction |
| X-ray Crystallography | 3D structure of the compound-target complex | Precise binding mode and key interactions |
The integration of these in silico and biophysical approaches is fundamental to the modern drug discovery and development process. For a compound like this compound, these investigations would be critical in identifying its molecular targets, understanding its mechanism of action, and guiding the design of more potent and selective therapeutic agents.
Q & A
Advanced Research Question
- Halogen scanning : Replace fluorine with bulkier halogens (e.g., bromine at position 8) to probe steric effects on kinase binding pockets .
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model interactions (e.g., halogen bonding with EGFR ATP-binding site) .
- In vitro assays : Compare IC₅₀ values against kinase panels (e.g., EGFR, VEGFR) to quantify substituent effects on potency .
How can researchers reconcile discrepancies between predicted and experimental solubility data?
Advanced Research Question
Predicted solubility (e.g., ~1.8 g/cm³ density ) often deviates due to:
- Polymorphism : Screen polymorphs via slurry experiments (acetonitrile/water) to identify stable forms with improved solubility .
- Co-solvency : Use DMSO:water (1:4) or PEG-400 to enhance solubility for biological testing .
- pKa adjustments : Modify pH (e.g., buffer at pH 6.5) to exploit ionization (predicted pKa ~-1.68) for formulation .
What in vitro assays are optimal for evaluating biological activity while minimizing cytotoxicity?
Q. Methodological Guidance
- Cytotoxicity screening : Pre-test in HEK-293 or HepG2 cells using MTT assays (IC₅₀ >50 µM acceptable for target studies) .
- Enzyme inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with ATP concentrations near Km (10–100 µM) .
- Selectivity profiling : Screen against >100 kinases (Eurofins KinaseProfiler) to identify off-target effects .
What safety protocols are critical when handling this compound?
Q. Experimental Design
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles mandatory; use fume hoods for weighing .
- Waste disposal : Halogenated waste must be segregated and incinerated at >1,100°C to prevent dioxin formation .
- Emergency response : Neutralize spills with activated carbon; rinse skin/eyes with 0.9% saline for 15 minutes .
How should researchers address contradictions in spectroscopic vs. chromatographic purity data?
Q. Data Contradiction Analysis
- NMR purity vs. HPLC : Impurities undetected by NMR (e.g., inorganic salts) require ion chromatography validation .
- Mass balance : Combine LC-MS (quantify main peak) with elemental analysis (C, H, N within 0.4% of theoretical) .
- Replicate experiments : Repeat synthesis (n=3) to distinguish systematic errors (e.g., column degradation) from batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
